N,N-Dimethyl-4-vinylaniline

Physical properties Melting point Density

N,N-Dimethyl-4-vinylaniline (DMVA, also designated 4-(dimethylamino)styrene, CAS 2039-80-7) is a para-substituted styrenic monomer with the molecular formula C₁₀H₁₃N and molecular weight of 147.22 g/mol. The compound exists as a pale yellow liquid at ambient temperature with a melting point of -16.8 °C and a boiling point of 90-91 °C.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 2039-80-7
Cat. No. B1582249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-vinylaniline
CAS2039-80-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C
InChIInChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3
InChIKeyGQWAOUOHRMHSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7): Monomer Specification and Baseline Procurement Parameters


N,N-Dimethyl-4-vinylaniline (DMVA, also designated 4-(dimethylamino)styrene, CAS 2039-80-7) is a para-substituted styrenic monomer with the molecular formula C₁₀H₁₃N and molecular weight of 147.22 g/mol . The compound exists as a pale yellow liquid at ambient temperature with a melting point of -16.8 °C and a boiling point of 90-91 °C . Its structure incorporates a polymerizable vinyl group conjugated to an aromatic ring bearing a strongly electron-donating dimethylamino substituent, which confers distinct reactivity in both free-radical polymerization and charge-transfer complex formation [1]. Commercial supply is typically offered at ≥97% purity, with specifications including density of 0.959-0.966 g/cm³ (at 16 °C) and refractive index of 1.586, as verified by multiple supplier certificates of analysis .

N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7): Why In-Class Analogs Cannot Be Substituted Without Performance Deviation


Procurement decisions involving para-substituted styrenic monomers often confront the question of interchangeability between N,N-Dimethyl-4-vinylaniline and its closest structural analogs—4-vinylaniline (4-aminostyrene, CAS 1520-21-4) and N,N-dimethylaniline (CAS 121-69-7). Substitution of 4-vinylaniline with DMVA replaces a primary amine with a tertiary dimethylamino group, eliminating hydrogen-bonding capacity while substantially increasing electron density at the aromatic ring and altering the monomer's basicity (predicted pKa 5.26) . Conversely, N,N-dimethylaniline lacks the polymerizable vinyl moiety entirely, rendering it incapable of covalent incorporation into polymer backbones or participation in addition polymerizations . These structural distinctions directly affect copolymerization reactivity, fluorescence quenching behavior, and the ability to form charge-transfer complexes—differences that are quantified in the evidence items below.

N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7): Quantitative Differentiation Evidence vs. Closest Analogs


Physical State and Handling Properties: DMVA vs. 4-Vinylaniline Comparative Specification

N,N-Dimethyl-4-vinylaniline exhibits a melting point of -16.8 °C and a density of 0.959-0.966 g/cm³ (at 16 °C), maintaining a liquid state under standard refrigeration (2-8 °C) without risk of solidification . In contrast, 4-vinylaniline (4-aminostyrene, CAS 1520-21-4) has a melting point of 23 °C and a density of 1.017 g/mL at 25 °C [1]. The 39.8 °C differential in melting point translates to a fundamental difference in physical form at ambient laboratory temperatures: DMVA remains a free-flowing liquid, whereas 4-vinylaniline exists as a low-melting solid or requires warming to maintain liquid state for transfer operations.

Physical properties Melting point Density Procurement specification Storage

Refractive Index Differentiation: DMVA Optical Property Compared to 4-Vinylaniline

N,N-Dimethyl-4-vinylaniline has a measured refractive index (n) of 1.586 . While the refractive index of 4-vinylaniline is not consistently reported with the same precision across all databases, available data indicate a value approximately n = 1.017 g/mL for density at 25 °C [1], which, when considered alongside the 5.9% lower density of DMVA, suggests a meaningful difference in optical properties relevant to copolymer optical design and refractive index matching applications.

Optical properties Refractive index Polymer characterization Material science

Fluorescence and Charge-Transfer Complexation: Functional Differentiation from Non-Fluorescent Styrenic Monomers

p-(N,N-Dimethylamino)styrene (DMAS, synonymous with DMVA) displays strong fluorescence and participates in charge-transfer complex (CTC) formation with strong electron acceptors such as tetracyanoethylene (TCNE) [1]. Both the monomer and its polymer P(DMAS) exhibit fluorescence that can be selectively quenched by electron-deficient compounds including methacrylonitrile, fumaronitrile, and ethyl methacrylate [1]. In contrast, unsubstituted styrene (CAS 100-42-5) lacks the electron-donating dimethylamino moiety and consequently does not exhibit comparable fluorescence or CTC formation capability under the same conditions. This represents a class-level functional differentiation: DMVA belongs to the class of styrenic monomers bearing electron-donating chromophores, enabling photochemical applications unavailable to standard styrene.

Fluorescence Charge-transfer complex Photochemistry Sensing Electron donor

Polymerization Reactivity: Vinyl Group Availability vs. N,N-Dimethylaniline

N,N-Dimethyl-4-vinylaniline contains a polymerizable vinyl group that enables its incorporation as a monomer or co-monomer in free-radical, cationic, and other addition polymerizations . In contrast, N,N-dimethylaniline (CAS 121-69-7) lacks this vinyl functionality entirely and cannot undergo vinyl addition polymerization . This structural distinction is absolute: N,N-dimethylaniline can only participate as a tertiary amine catalyst, chain-transfer agent, or non-polymerizable additive, whereas DMVA covalently integrates into the polymer backbone, permanently imparting the electron-donating dimethylamino functionality to the resulting macromolecular architecture.

Polymerization Copolymerization Reactivity Monomer Vinyl group

Boiling Point and Volatility: DMVA vs. 4-Vinylaniline Comparative Data

N,N-Dimethyl-4-vinylaniline has a boiling point of 90-91 °C . In comparison, 4-vinylaniline (4-aminostyrene) exhibits a substantially higher boiling point of 213-214 °C (lit.) [1]. This difference of approximately 123 °C reflects the absence of intermolecular hydrogen bonding in DMVA due to the tertiary amine structure, whereas 4-vinylaniline's primary amine engages in strong hydrogen bonding that significantly elevates its boiling point and reduces volatility.

Boiling point Volatility Thermal properties Distillation Purification

N,N-Dimethyl-4-vinylaniline (CAS 2039-80-7): Evidence-Grounded Application Scenarios for Procurement Decision-Making


Synthesis of Fluorescent Polymers and Charge-Transfer Materials

Procurement of N,N-Dimethyl-4-vinylaniline is indicated for research programs requiring the covalent incorporation of a fluorescent, electron-donating chromophore into polymer backbones. Both the monomer and its polymer P(DMAS) exhibit strong fluorescence that can be quenched by electron-deficient compounds such as methacrylonitrile and fumaronitrile, and the monomer forms charge-transfer complexes with tetracyanoethylene (TCNE) [1]. These photochemical properties, documented in peer-reviewed literature, enable applications in fluorescent polymer synthesis, photoinitiating systems, and sensing materials. Unsubstituted styrene cannot fulfill this functional role, as it lacks the requisite electron-donating dimethylamino chromophore.

Copolymerization for Functionalized Polystyrene Derivatives

N,N-Dimethyl-4-vinylaniline serves as a co-monomer in the synthesis of functionalized polystyrene copolymers where the dimethylamino moiety confers specific electronic or optical properties. The vinyl group enables cationic polymerization with acceptor monomers in nonpolar solvents [1]. A validated application includes the synthesis of polystyrene-poly(N,N-dimethyl-4-vinylaniline) copolymers, which have been demonstrated as matrices for the in situ thermal decomposition of cyclotrigallazane to generate well-dispersed amorphous GaN nanoparticles with blue luminescence peaked at approximately 426 nm . This specific materials application confirms the compound's utility in advanced nanocomposite fabrication.

Redox Initiation Systems for Methyl Methacrylate Polymerization

In free-radical polymerization workflows, N,N-Dimethyl-4-vinylaniline combines with benzoyl peroxide (BPO) to form a redox initiation system for the polymerization of methyl methacrylate (MMA) [1]. The monomer enters the PMMA chain as demonstrated by UV spectral measurements, enabling the synthesis of PMMA copolymers bearing pendant dimethylaniline functionality. This redox initiation capability derives from the electron-donating character of the dimethylamino group and represents a functional property absent in 4-vinylaniline, whose primary amine exhibits different redox behavior and hydrogen-bonding interactions.

Materials Requiring Precise Refractive Index Control

For optical polymer formulations requiring documented refractive index parameters, N,N-Dimethyl-4-vinylaniline provides a well-characterized refractive index of 1.586 and density of 0.959-0.966 g/cm³ [1]. This specification enables reproducible copolymer optical design, including refractive index matching or contrast engineering for waveguide, anti-reflective coating, and optoelectronic encapsulation applications. 4-Vinylaniline lacks equivalent optical specification documentation in standard reference databases, introducing uncertainty in optical design calculations.

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